Methoxy-PEG-Maleimide: A Technical Guide to its Core Applications in Research
Methoxy-PEG-Maleimide: A Technical Guide to its Core Applications in Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Methoxy-PEG-Maleimide in Bioconjugation and Beyond.
Methoxy-polyethylene glycol-maleimide (mPEG-MAL) is a linear methoxy (B1213986) PEG derivative functionalized with a reactive maleimide (B117702) group. This key reagent has become indispensable in the fields of bioconjugation, drug delivery, and biomaterials science. Its utility stems from the specific and efficient reaction of the maleimide group with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This process, known as PEGylation, imparts favorable physicochemical properties to the target molecule.
This technical guide provides a comprehensive overview of mPEG-MAL, its properties, and its primary uses in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Properties and Specifications
Methoxy-PEG-maleimide is characterized by its high purity and defined molecular weight, which are critical for reproducible and well-defined bioconjugates. The polyethylene (B3416737) glycol (PEG) backbone is a hydrophilic, non-toxic, and non-immunogenic polymer, while the terminal maleimide group provides the reactive handle for conjugation.
Table 1: Typical Properties of Methoxy-PEG-Maleimide
| Property | Value | Source(s) |
| Synonyms | mPEG-Mal, MeO-PEG-Mal, PEG maleimide | [1] |
| CAS Number | 99126-64-4 | [2][3][4] |
| Appearance | White/Off-white solid or semi-solid (depends on MW) | [1] |
| Purity | > 95% | [1][5] |
| Solubility | Soluble in water, chloroform, DMSO, DMF | [1][6] |
| Stability | > 6 months at -20°C in dry conditions | [1] |
| Available MW (Da) | 350, 550, 750, 1k, 2k, 5k, 10k, 20k, 30k, 40k | [1][5][7] |
Primary Research Applications
The unique properties of mPEG-MAL make it a versatile tool for a wide range of research applications:
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Protein and Peptide Modification (PEGylation): This is the most common application of mPEG-MAL. PEGylation can enhance the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which in turn can extend their circulation half-life, improve stability against proteolytic degradation, enhance solubility, and reduce immunogenicity.[7][8] The maleimide group allows for site-specific modification of cysteine residues.[8]
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Drug Delivery Systems: mPEG-MAL is used to functionalize drug carriers such as liposomes, nanoparticles, and micelles.[8] This surface modification improves the biocompatibility of the carriers, reduces their clearance by the immune system, and can enhance their accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[7][8]
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Hydrogel Formation: PEG maleimides are utilized as crosslinkers in the formation of hydrogels.[8] These three-dimensional polymer networks can absorb large amounts of water and are used in tissue engineering, regenerative medicine, and as matrices for controlled drug release.[8][9]
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Surface Modification: Surfaces of medical devices, biosensors, and cell culture substrates can be modified with mPEG-MAL to create a non-fouling layer that resists protein adsorption and cell adhesion.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with mPEG-Maleimide
This protocol outlines the key steps for the conjugation of mPEG-MAL to a protein containing a free thiol group.
Materials:
-
Thiol-containing protein
-
Methoxy-PEG-maleimide (mPEG-MAL)
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Tris, pH 6.5-7.5)[1][7]
-
Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine), if disulfide bond reduction is needed[7]
-
Quenching reagent (optional, e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous DMSO or DMF for dissolving mPEG-MAL[7]
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))[10]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using a thiol-based reducing agent like DTT, it must be removed before adding the mPEG-MAL.
-
-
mPEG-Maleimide Preparation:
-
Immediately before use, prepare a stock solution of mPEG-MAL in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved mPEG-MAL to the protein solution.[3] The optimal molar ratio should be determined empirically for each specific protein.
-
Gently mix the reaction mixture.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize the oxidation of thiols.[7]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[3] If using a fluorescently labeled maleimide, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in a slight molar excess to the initial amount of maleimide.
-
-
Purification of the PEGylated Protein:
-
Purify the conjugate from unreacted mPEG-MAL, unconjugated protein, and other reaction components using a suitable chromatographic method.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their non-PEGylated counterparts.[10]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of neutral PEG chains can alter the protein's surface charge, allowing for separation.[10]
-
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher apparent molecular weight compared to the unconjugated protein.[10]
-
HPLC/UPLC: Techniques like Reverse Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to assess the purity and heterogeneity of the PEGylated product.[11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Can be used to determine the molecular weight of the conjugate and thus the number of PEG chains attached per protein molecule.[12]
-
Table 2: Key Quantitative Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH increases maleimide hydrolysis and reaction with amines. | [1][7] |
| Molar Ratio (PEG:Thiol) | 10:1 to 20:1 | A molar excess of mPEG-MAL is recommended to drive the reaction to completion. | [3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (2-4 hours), while 4°C is used for overnight incubations. | [3] |
| Reaction Time | 2 - 24 hours | Dependent on temperature and reactivity of the specific thiol. | [3] |
Visualization of Key Processes
Experimental Workflow for Protein PEGylation
The following diagram illustrates the general workflow for the PEGylation of a protein using mPEG-MAL, from initial preparation to final characterization.
Caption: A flowchart of the experimental workflow for protein PEGylation.
Modulating Signaling Pathways with mPEG-Maleimide
PEGylation can be a powerful tool to study and modulate cellular signaling pathways. By attaching mPEG-MAL to a cysteine residue on a cell surface receptor, for example, the PEG chain can sterically hinder the binding of its natural ligand, thereby inhibiting downstream signaling. This allows researchers to investigate the functional consequences of blocking a specific signaling cascade.
Caption: Modulation of a signaling pathway via receptor PEGylation.
Conclusion
Methoxy-PEG-maleimide is a powerful and versatile reagent for the site-specific modification of biomolecules. Its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins has led to its widespread adoption in drug development. Furthermore, its applications in creating advanced drug delivery systems, functional biomaterials, and tools for fundamental biological research continue to expand. A thorough understanding of the reaction chemistry and careful optimization of experimental parameters are crucial for the successful application of mPEG-MAL in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idosi.org [idosi.org]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. creativepegworks.com [creativepegworks.com]
